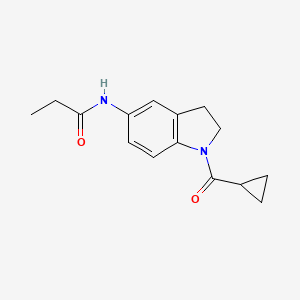

N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

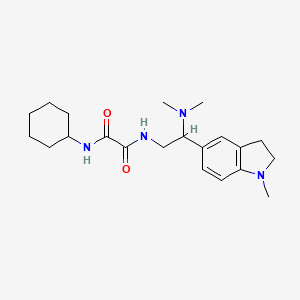

Indole derivatives, such as “N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide”, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . A novel series of potent and selective LSD1 inhibitors were designed by incorporating the privileged indoline scaffold strategies .Molecular Structure Analysis

The molecular formula of “N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide” is C16H18N2O2. It has a molecular weight of 270.332.Chemical Reactions Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This reaction is a mild and convenient route to N-(indol-3-yl)amides and N-(indol-2-yl)amides that avoids the isolation of unstable intermediates that impede previously reported methods .Scientific Research Applications

Fluorescence Quenching Studies for Protein Analysis

One foundational aspect of research involving indole derivatives like N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide is their application in studying protein structures. For example, fluorescence quenching studies with tryptophanyl residues in proteins provide insights into protein conformation and dynamics, utilizing indole rings' fluorescence properties for detailed analysis (Eftink & Ghiron, 1976).

Anticancer and Antimicrobial Activities

Research into indole derivatives has revealed significant anticancer and antimicrobial potentials. A study on the synthesis of indole-pyrimidine hybrids demonstrated considerable anticancer activity against various cancer cell lines, highlighting the impact of substituents on the indole ring on biological activity (Gokhale, Dalimba, & Kumsi, 2017).

Cyclization Cascades in Synthetic Chemistry

The strategic use of N-amidyl radicals in cyclization cascades to synthesize highly functionalized heterocyclic scaffolds is another application. This method has been employed to rapidly build molecular complexity, showcasing the versatility of indole derivatives in constructing complex molecular frameworks (Fuentes et al., 2015).

Antimicrobial Peptide Design

Indole derivatives also play a role in the design of antimicrobial peptides. Structural studies on indolicidin peptide analogues, for example, have contributed to understanding how to increase antimicrobial peptides' stability and activity, leveraging the unique properties of indole-containing compounds for therapeutic purposes (Rozek et al., 2003).

Drug Development for Diabetes

Moreover, indole derivatives have been explored in drug development for treating diseases like diabetes, demonstrating the compound's versatility in medicinal chemistry. The development of peptide-like drugs incorporating indole structures illustrates the compound's utility in creating new therapeutic agents (Sawai et al., 2010).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-14(18)16-12-5-6-13-11(9-12)7-8-17(13)15(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZOPQXGEPOXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)

![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)

![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)